Cutamesine, chemically known as 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, is a synthetic compound classified as a sigma-1 receptor (Sig-1R) agonist. [] It exhibits high selectivity for Sig-1R with an IC50 value of 17.4 nM. [] In scientific research, Cutamesine serves as a valuable tool to investigate the role of Sig-1R in various biological processes and explore its therapeutic potential in the context of neurodegenerative and neuropsychiatric disorders. [, ]
Cutamesine is classified as a selective sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that plays a critical role in various physiological processes, including neuroprotection and modulation of neurotransmitter systems. Cutamesine has shown promise in preclinical studies for its efficacy in rodent models of amnesia and depression, leading to its current Phase II clinical trials aimed at evaluating its effectiveness in humans for similar conditions .
The synthesis of Cutamesine involves several key steps utilizing various reagents and conditions. The process begins with the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, which undergoes Buchwald–Hartwig amination with iodobenzene to produce an intermediate compound. This intermediate is then subjected to deprotection using trifluoroacetic acid followed by alkylation with different alkyl bromides to yield the desired final compounds .
The molecular formula of Cutamesine is . Its structure features a complex arrangement that includes a diazaspiro framework, which is essential for its interaction with sigma-1 receptors. The compound's structural characteristics contribute significantly to its binding affinity and selectivity towards the sigma-1 receptor.
Cutamesine participates in various chemical reactions primarily related to its synthesis and modification. The key reactions involve:
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Cutamesine exerts its effects primarily through agonism at the sigma-1 receptor. This mechanism involves:
The compound's ability to penetrate the blood-brain barrier enhances its efficacy in central nervous system applications .
Cutamesine exhibits several notable physical and chemical properties:
These properties are crucial for determining the formulation and delivery methods for therapeutic applications .
Cutamesine has potential applications in several areas:
The compound's unique mechanism of action and receptor selectivity position it as a promising candidate in neurotherapeutics .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: